5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid is a compound classified as a benzimidazole derivative. Benzimidazole derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry. This specific compound exhibits properties that may be beneficial in various therapeutic applications, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
The compound is identified by the chemical formula and has the IUPAC name 5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxylic acid. It is cataloged under the identifier 1016763-10-2 in chemical databases such as PubChem . The classification of this compound as a benzimidazole derivative places it within a category of compounds that have shown promise in pharmacological research.
The synthesis of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid typically involves several steps:
The synthesis often requires specific conditions such as refluxing at controlled temperatures and using solvents like dimethylformamide. Monitoring the reaction progress can be done through techniques such as thin-layer chromatography .
The molecular structure of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid consists of a fused benzene and imidazole ring system characteristic of benzimidazoles, along with a furoic acid moiety. The compound's structure can be represented with the following InChI notation:
This notation provides insight into the connectivity of atoms within the molecule.
The molecular weight of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid is approximately 256.26 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural elucidation.
5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid can undergo various chemical transformations:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in alcohols or amines.
Substitution: The benzimidazole ring may participate in nucleophilic substitution reactions with various nucleophiles under basic conditions .
The choice of reagents and conditions is crucial for achieving desired reaction outcomes. For example:
The mechanism of action for 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid involves its interaction with biological targets that may lead to therapeutic effects. For instance:
Research indicates that benzimidazole derivatives like this compound often exhibit cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid is typically a solid at room temperature with specific melting points that can vary based on purity and synthesis conditions.
The compound is soluble in organic solvents like dimethyl sulfoxide and has moderate stability under standard laboratory conditions. Its reactivity profile includes susceptibility to oxidation and reduction, making it a useful intermediate in organic synthesis .
5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid has several applications across different fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties, contributing to drug development efforts.
Medicine: Investigations are ongoing regarding its therapeutic potential for treating various diseases due to its diverse pharmacological activities.
Industry: It finds applications in developing new materials and catalyzing chemical reactions .
The benzimidazole nucleus—a bicyclic system fusing benzene and imidazole rings—serves as a privileged scaffold in drug discovery due to its structural resemblance to purine bases. This similarity enables versatile interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects [9]. The scaffold’s aromaticity and planarity facilitate DNA intercalation, while its ionizable imidazole nitrogen (pK~a~ ~5–6) permits pH-dependent solubility and membrane permeability [5] [9]. Benzimidazole derivatives exhibit broad pharmacodynamic profiles, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, largely attributable to their ability to modulate enzymes, receptors, and nucleic acids [5] [9]. For example, proton pump inhibitors (e.g., pantoprazole) leverage benzimidazole’s affinity for H+/K+-ATPase, while anthelmintics (e.g., albendazole) disrupt tubulin polymerization in parasites [6] [9]. The 2-methyl substitution in particular enhances metabolic stability and lipophilicity, optimizing bioavailability for central nervous system targets [3] [9].
Table 1: Core Chemical Attributes of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₂N₂O₃ | PubChem CID 16783166 |
Molecular Weight | 256.26 g/mol | Calculated |
Boiling Point | 503.4±60.0 °C (Predicted) | QSPR Modeling [4] |
Density | 1.40±0.1 g/cm³ (Predicted) | QSPR Modeling [4] |
pKa (Carboxylic Acid) | 3.13±0.10 (Predicted) | ChemicalBook [4] |
Hybrid molecules integrate distinct pharmacophores to simultaneously modulate multiple disease pathways—a critical strategy for complex conditions like Alzheimer’s disease and cancer. Benzimidazole hybrids leverage this approach through four design paradigms:
Such hybrids address limitations of single-target agents, including drug resistance and insufficient efficacy. For instance, benzimidazole–coumarin hybrids demonstrate synergistic antioxidant and anti-inflammatory effects by inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [10]. Similarly, benzimidazole–berberine hybrids exhibit enhanced DNA-binding antimicrobial activity [6]. The furan-carboxylic acid moiety in 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid exemplifies linked hybridization, combining benzimidazole’s enzyme inhibition with furan’s polarity and metal-chelating potential [1] [4].
This hybrid compound features a 2-methylbenzimidazole unit linked via a methylene bridge to 2-furoic acid—a structural motif that enhances dual-targeting capabilities. The methylene spacer (-CH₂-) confers conformational flexibility, facilitating simultaneous interaction with divergent binding sites [1] [4]. Key features include:
Structurally analogous compounds like 5-(1H-benzimidazol-1-ylmethyl)-2-furoic acid (PubChem CID 16781082) exhibit validated bioactivities, including cholinesterase inhibition (IC₅₀ ~121 μM for AChE) and radical quenching (IC₅₀ ~167 μM for ABTS⁺) [2] [3]. Molecular docking studies confirm that such hybrids occupy both catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of acetylcholinesterase, critical for anti-Alzheimer’s effects [3]. Additionally, the furan ring’s contribution to electron delocalization enhances antioxidant capacity—validated in benzimidazole-2-thiol derivatives showing IC₅₀ values of 139–189 μM against DPPH radicals [3].
Table 2: Bioactivity Comparison of Structurally Related Benzimidazole-Furan Hybrids
Compound | Antiradical IC₅₀ (μM) | Cholinesterase IC₅₀ (μM) | Molecular Targets |
---|---|---|---|
5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid | ~170 (ABTS⁺) [3] | ~120 (AChE) [3] | AChE, BChE, ROS |
5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid | 167 (ABTS⁺) [3] | 121 (AChE) [3] | AChE, BChE |
Benzimidazole-2-thiol derivatives | 139–205 (DPPH) [3] | 35–189 (BChE) [3] | LOX, COX, Cholinesterases |
Benzimidazole–phthalimide hybrids | N/A | N/A | COX-2 (IC₅₀=1.00 μM), 5-LOX (IC₅₀=0.32 μM) [10] |
The compound’s predicted physicochemical properties (e.g., pKa~ 3.13) suggest favorable intestinal absorption, while its boiling point (503°C) indicates thermal stability during synthesis [4]. Ongoing research explores its potential as a multitarget ligand for neurodegenerative and inflammatory diseases, building on established benzimidazole hybrid pharmacologies [3] [6] [10].
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8